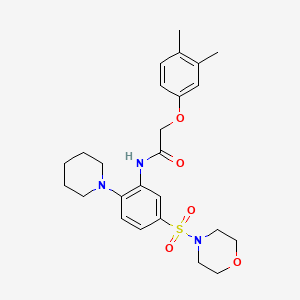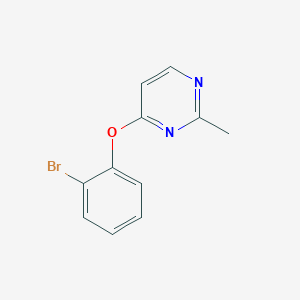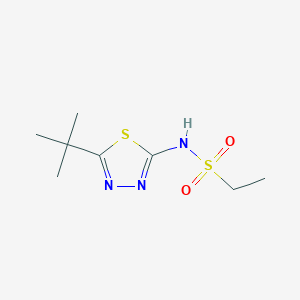![molecular formula C17H18N4OS B7560764 4-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-4H-thieno[3,2-b]pyrrole](/img/structure/B7560764.png)
4-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-4H-thieno[3,2-b]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-4H-thieno[3,2-b]pyrrole, commonly known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a heterocyclic molecule that contains a thieno[3,2-b]pyrrole core structure, with a carbonyl group and a pyridin-2-ylpiperazin moiety attached to it.
作用机制
MPTP is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons through the dopamine transporter. Once inside the neuron, MPP+ interferes with mitochondrial function, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPTP are well documented. MPTP selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to Parkinson's disease. This includes tremors, rigidity, and bradykinesia. MPTP also causes a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease.
实验室实验的优点和局限性
MPTP has several advantages as a tool for scientific research. It is a well-established model of Parkinson's disease and has been extensively studied. MPTP is also relatively easy to administer and produces consistent results. However, there are also limitations to using MPTP in lab experiments. MPTP is a neurotoxin and can be dangerous to handle. It also only models one aspect of Parkinson's disease and may not accurately reflect the complexity of the disease.
未来方向
There are several future directions for MPTP research. One area of interest is in developing new treatments for Parkinson's disease. MPTP has been used to test potential treatments, and future research may lead to the development of new drugs. Another area of interest is in understanding the mechanisms of Parkinson's disease. MPTP has been used to study the disease, but there is still much to learn about the underlying causes. Finally, future research may focus on developing new animal models of Parkinson's disease that more accurately reflect the complexity of the disease.
Conclusion
In conclusion, MPTP is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a valuable tool to study Parkinson's disease and has been used to test potential treatments. MPTP selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to Parkinson's disease. While there are limitations to using MPTP in lab experiments, there are also several future directions for research that may lead to new treatments and a better understanding of Parkinson's disease.
合成方法
MPTP can be synthesized through a multistep process involving the reaction of various reagents. One of the most common methods of synthesizing MPTP is through the reaction of 4-methylthiophene-3-carboxylic acid with 1,2-diaminobenzene in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting compound is then reacted with 4-(2-pyridyl)piperazine in the presence of a dehydrating agent such as thionyl chloride to yield MPTP.
科学研究应用
MPTP has been widely used in scientific research as a tool to study Parkinson's disease. MPTP is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to Parkinson's disease. This makes MPTP a valuable tool to study the mechanisms of Parkinson's disease and to test potential treatments.
属性
IUPAC Name |
(4-methylthieno[3,2-b]pyrrol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-19-13-5-11-23-15(13)12-14(19)17(22)21-9-7-20(8-10-21)16-4-2-3-6-18-16/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDCTVSADMGFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)N3CCN(CC3)C4=CC=CC=N4)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-Methyl-4H-thieno[3,2-B]pyrrole-5-carbonyl}-4-(pyridin-2-YL)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7560701.png)
![(E)-N~1~-{4-(4-ethylpiperazino)-3-[(1,2,3,4-tetrahydro-1-naphthalenylamino)sulfonyl]phenyl}-3-phenyl-2-propenamide](/img/structure/B7560704.png)


![N~4~-benzyl-2-[(3,5-difluorobenzoyl)amino]-N~4~-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7560714.png)

![4-[4-(2-ethoxyphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7560726.png)
![2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide](/img/structure/B7560728.png)

![3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B7560757.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(5-fluoro-2-methylphenyl)methanone](/img/structure/B7560767.png)
![2-[2-(1,3-Thiazole-4-carbonylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7560777.png)
![7-methyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7560783.png)